molecular formula C16H16ClN3S2 B4778182 3-[(4-chlorobenzyl)thio]-4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole

3-[(4-chlorobenzyl)thio]-4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole

Cat. No. B4778182
M. Wt: 349.9 g/mol
InChI Key: GXBLLCGKFXLAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorobenzyl)thio]-4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

3-[(4-chlorobenzyl)thio]-4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to have anticancer, antifungal, and antiviral activities. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzyl)thio]-4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-[(4-chlorobenzyl)thio]-4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various fungi and viruses. In addition, it has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-chlorobenzyl)thio]-4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole in lab experiments is its potent pharmacological effects. It has been shown to have anticancer, antifungal, and antiviral activities at relatively low concentrations. However, one limitation of using this compound is its potential toxicity. It may cause adverse effects in cells and organisms at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-[(4-chlorobenzyl)thio]-4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole. One direction is the further investigation of its mechanism of action. Understanding how this compound exerts its pharmacological effects may lead to the development of more potent and specific therapeutic agents. Another direction is the development of new synthetic methods for this compound. Improving the efficiency and yield of the synthesis may make it more accessible for scientific research. Finally, the potential use of this compound as a therapeutic agent for the treatment of neurodegenerative disorders should be further explored.

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-5-(5-methylthiophen-3-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3S2/c1-3-20-15(13-8-11(2)21-10-13)18-19-16(20)22-9-12-4-6-14(17)7-5-12/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBLLCGKFXLAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CSC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-chlorobenzyl)thio]-4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole
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3-[(4-chlorobenzyl)thio]-4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole
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3-[(4-chlorobenzyl)thio]-4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole
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3-[(4-chlorobenzyl)thio]-4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole
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3-[(4-chlorobenzyl)thio]-4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole
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3-[(4-chlorobenzyl)thio]-4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole

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